molecular formula C20H25N3O3 B5300815 N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide

N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide

Cat. No. B5300815
M. Wt: 355.4 g/mol
InChI Key: MPKQAOKARKDVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide, also known as MP-10, is a novel compound that has gained attention in the scientific community for its potential as a therapeutic agent. MP-10 is a pyrrolidine derivative that has been shown to have promising effects in various scientific research studies.

Mechanism of Action

The mechanism of action of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and cytokines involved in the inflammatory response. N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the production of interleukin-6 (IL-6), a cytokine involved in the inflammatory response.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including IL-6, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It also inhibits the activity of COX-2, reducing the production of inflammatory prostaglandins. N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide has been shown to reduce inflammation and pain in animal models of arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide is its potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide is its relatively low solubility in water, which can make it challenging to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide.

Future Directions

There are several future directions for N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide research. One area of interest is its potential as a therapeutic agent for treating inflammatory diseases such as arthritis and asthma. Further research is needed to determine the optimal dosage and administration route for N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide in vivo. Additionally, more studies are needed to understand the mechanism of action of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide fully. Finally, there is a need for the development of more potent and selective inhibitors of COX-2 and other enzymes involved in the inflammatory response.

Synthesis Methods

The synthesis of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide involves a multi-step process that begins with the reaction of 2-(2-methoxyphenoxy)pyridine with 3-bromomethylpyrrolidine. This reaction produces the intermediate compound, which is then further reacted with N-(tert-butoxycarbonyl)-L-proline to yield N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide. The final product is purified using column chromatography to obtain a high purity yield.

Scientific Research Applications

N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide has been extensively studied for its potential use in various scientific research applications. One of the significant areas of interest is its potential as a therapeutic agent for treating various diseases. N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide has been shown to have potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-pyrrolidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15(23-12-5-6-13-23)19(24)22-14-16-8-7-11-21-20(16)26-18-10-4-3-9-17(18)25-2/h3-4,7-11,15H,5-6,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKQAOKARKDVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide

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